molecular formula C18H21FN2O3S B2609966 4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2380033-88-3

4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine

Cat. No.: B2609966
CAS No.: 2380033-88-3
M. Wt: 364.44
InChI Key: FAEBYIPOYLDEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring, a fluorobenzenesulfonyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 2-methylpyridine-4-methanol in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine and pyridine moieties contribute to its overall stability and reactivity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole

Uniqueness

4-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorobenzenesulfonyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-14-11-17(5-8-20-14)24-13-15-6-9-21(10-7-15)25(22,23)18-4-2-3-16(19)12-18/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEBYIPOYLDEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.